4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile
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Overview
Description
4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that features a benzonitrile group, a piperidine ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the piperidine ring and the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while reduction could produce a more electron-rich molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic electronics and photovoltaics.
Biology
In biological research, it may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity, in drug design and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, it might be used in the development of new materials with specific electronic or optical properties, such as light-emitting diodes (LEDs) or solar cells.
Mechanism of Action
The mechanism of action of 4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-methylbenzothiazole-2-thione
- 2-methylbenzothiazole
- 3,4-dichloro-1,2,5-thiadiazole
Uniqueness
Compared to these similar compounds, 4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
4-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-22-19-4-2-3-5-20(19)24(27(22,25)26)18-10-12-23(13-11-18)15-17-8-6-16(14-21)7-9-17/h2-9,18H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFRXWLKHZSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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